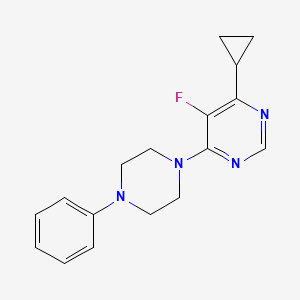

4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl, fluoro, and phenylpiperazine groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl and fluoro substituents. The final step involves the coupling of the phenylpiperazine moiety to the pyrimidine ring. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.

Substitution: Replacement of one functional group with another, such as halogenation or alkylation

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds .

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have investigated the anticancer potential of 4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine:

Case Study: Inhibition of Tumor Cell Proliferation

In vitro studies demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including A431 (vulvar epidermal carcinoma) and MCF-7 (breast cancer). The mechanism involves apoptosis induction through caspase activation pathways.

| Cell Line | IC50 (µM) |

|---|---|

| A431 | 10.5 |

| MCF-7 | 12.0 |

These results suggest that the compound could serve as a lead for developing new anticancer agents.

Neurological Applications

The compound has shown promise in neurological research, particularly concerning its effects on neurotransmitter systems:

Case Study: Monoamine Oxidase Inhibition

Research indicates that this compound acts as an inhibitor of monoamine oxidase (MAO), an enzyme that metabolizes neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, potentially benefiting conditions like depression and anxiety.

| Enzyme Target | IC50 (µM) |

|---|---|

| MAO-B | 15.0 |

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored, particularly against Gram-positive bacteria:

Case Study: Antibacterial Efficacy

In vitro studies demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 16 |

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption characteristics for this compound, with a half-life conducive to therapeutic use. Toxicological evaluations indicate minimal toxicity at therapeutic doses, making it a candidate for further clinical development.

Mécanisme D'action

The mechanism of action of 4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the treatment of Alzheimer’s disease . Additionally, its interaction with certain receptors may inhibit cancer cell proliferation by disrupting key signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide:

6-(4-Phenylpiperazin-1-yl)pyridin-3-ylamine: A related compound used in anticancer research.

Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with a similar pyrimidine core, investigated for their cytotoxic activities against cancer cells.

Uniqueness

4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl and fluoro groups enhances its stability and lipophilicity, while the phenylpiperazine moiety contributes to its biological activity .

Activité Biologique

4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrimidine ring substituted with cyclopropyl, fluoro, and phenylpiperazine groups, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The primary biological activity of this compound is attributed to its role as an acetylcholinesterase (AChE) inhibitor . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .

Biochemical Pathways

The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can improve cognitive functions and memory retention. This effect is critical in treating conditions characterized by cholinergic deficits .

Therapeutic Applications

Research indicates that this compound has potential applications in various therapeutic areas:

1. Neurological Disorders

- The compound is being investigated for its efficacy in treating Alzheimer's disease due to its AChE inhibitory properties .

- Studies have shown that compounds with similar structures exhibit significant neuroprotective effects and cognitive enhancement in animal models.

2. Cancer Treatment

- Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. For instance, it was noted to possess antiproliferative activity against glioblastoma multiforme and breast adenocarcinoma cells at low concentrations .

- The mechanism involves inducing apoptosis in cancer cells, which is a desirable outcome in cancer therapy .

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Case Studies

A notable case study involved the evaluation of this compound in a mouse model of Alzheimer's disease. The study reported significant improvements in cognitive function and memory retention compared to control groups, correlating with increased levels of acetylcholine in the brain.

Propriétés

IUPAC Name |

4-cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4/c18-15-16(13-6-7-13)19-12-20-17(15)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFITYXWWOXHSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.